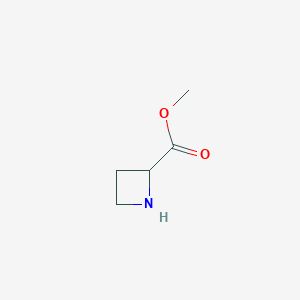

Methyl azetidine-2-carboxylate

Vue d'ensemble

Description

Methyl azetidine-2-carboxylate is a derivative of azetidine-2-carboxylic acid, which is a four-membered azetidine ring with a carboxylic acid functionality. This compound is of interest due to its potential use in the synthesis of peptides and as a building block in organic synthesis.

Synthesis Analysis

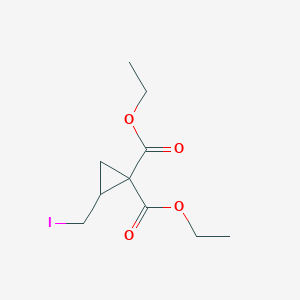

The synthesis of azetidine-2-carboxylic acid derivatives has been described in several studies. A practical asymmetric preparation of azetidine-2-carboxylic acid is reported, which starts from inexpensive chemicals and involves an intramolecular alkylation to construct the azetidine ring, using optically active alpha-methylbenzylamine as a chiral auxiliary . Another study describes the synthesis of N-substituted aziridine-2-carboxylates, which can be converted to derivatives of O-methylserine and S-methylcysteine, indicating the versatility of these compounds in further chemical transformations . Additionally, alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates have been synthesized, which serve as amino acid building blocks and demonstrate the potential of these small ring azaheterocyclic α- and β-amino acid derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of azetidine-2-carboxylic acid derivatives is characterized by the presence of a four-membered azetidine ring. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound with a tentative cis configuration .

Chemical Reactions Analysis

Azetidine-2-carboxylic acid derivatives participate in various chemical reactions. For instance, the synthesis of polyhydroxylated azetidine iminosugars from d-glucose involves an intramolecular Mitsunobu reaction, and the resulting compounds exhibit glycosidase inhibitory activity . The practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid, which promotes γ-turns in peptides, is achieved through intramolecular alkylation and the separation of diastereoisomeric amides .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl azetidine-2-carboxylate are not detailed in the provided papers, the properties of related azetidine-2-carboxylic acid derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit chirality due to the presence of asymmetric carbon atoms. Their reactivity includes participation in ring-opening reactions due to the strain of the four-membered ring and the ability to form various derivatives through functional group transformations.

Applications De Recherche Scientifique

Enantiopure Synthesis and Peptide Coupling

Methyl azetidine-2-carboxylate has been utilized in the practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid, showcasing its potential as a γ-turn promoter in peptide synthesis. This process includes highlights like azetidine ring formation via intramolecular alkylation and separation of diastereoisomeric amides, underscoring its role in advanced synthetic chemistry (Drouillat, Wright, Marrot, & Couty, 2012).

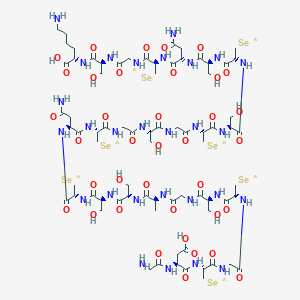

Iminosugar Synthesis and Enzyme Inhibition

The compound has been instrumental in synthesizing polyhydroxylated azetidine iminosugars, like (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid, from D-glucose. These iminosugars exhibited significant inhibitory activity against specific enzymes, indicating potential biological and therapeutic applications (Lawande, Sontakke, Nair, Khan, Sabharwal, & Shinde, 2015).

Amino Acid Analog Synthesis

Methyl azetidine-2-carboxylate has been used to create azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains. These chimeras serve as tools for studying the influence of conformation on peptide activity, highlighting the compound's significance in protein engineering and peptide research (Sajjadi & Lubell, 2008).

Polyurethane Dispersion and Self-Curable Systems

A study demonstrated the synthesis of an azetidine containing compound, 3-azetidinyl propanol, from methyl acrylate, which was incorporated into a polyurethane (PU) prepolymer. This resulted in a self-curable aqueous-based PU dispersion, showcasing the compound's utility in developing advanced materials with potential applications in industry and material science (Wang, Chen, Yeh, & Chen, 2006).

Biochemical Studies and Enzyme Inhibitors

In biochemical research, azetidine derivatives, including those related to methyl azetidine-2-carboxylate, have been evaluated as gamma-aminobutyric acid uptake inhibitors. This exploration into conformationally constrained GABA analogs demonstrates the compound's relevance in neurological studies and potential pharmaceutical applications (Faust, Höfner, Pabel, & Wanner, 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOQXRIMCFHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531752 | |

| Record name | Methyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl azetidine-2-carboxylate | |

CAS RN |

134419-57-1 | |

| Record name | Methyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)

![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)